4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Overview
Description
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- is a complex organic compound with a unique structure that includes a benzoxazine ring, an acetamide group, and a methoxyphenyl substituent
Preparation Methods
The synthesis of 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the acetamide and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a compound of interest for drug development and other applications. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other benzoxazine derivatives with different substituents. These compounds may have varying properties and applications, but 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- is unique due to its specific structure and the presence of the methoxyphenyl group. This uniqueness can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-7-8-16-14(9-12)20(18(22)11-24-16)10-17(21)19-13-5-3-4-6-15(13)23-2/h3-9H,10-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEGWVCORQJBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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